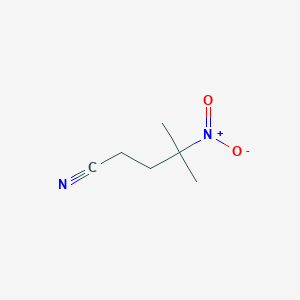
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
説明
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, also known as 5-(1-methylbutyl)-2-thiadiazolamine, is an organic compound belonging to the thiadiazole family. It is a colorless, odorless, crystalline solid that is soluble in many organic solvents. 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine has been studied extensively in recent years due to its potential applications in various scientific research fields. This compound has been found to possess unique properties such as high thermal stability and low toxicity, making it an attractive candidate for further research.
科学的研究の応用
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been studied for their biological activities. Some of these compounds demonstrated DNA protective abilities and strong antimicrobial activity against specific bacteria. Additionally, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).
Spectral and Structural Studies
- Studies on compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have provided insights into their molecular structure and spectral properties. These studies are essential for understanding the chemical behavior and potential applications of these compounds (Dani et al., 2013).
Synthesis of Bioactive Compounds
- Research has been conducted on synthesizing new compounds with 1,3,4-thiadiazole structures for anti-inflammatory and analgesic applications. Some compounds showed promising results compared to standard drugs in this category (Bhati & Kumar, 2008).
Vibrational Analysis and Molecular Structure
- The ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride has been characterized, providing important data on its molecular structure, which is vital for pharmaceutical applications (Channar et al., 2019).
Fluorescence Effects in Bioactive Compounds
- Studies on the fluorescence effects of certain 1,3,4-thiadiazole derivatives have been conducted. These findings are significant in the field of biochemical sensors and molecular probes (Matwijczuk et al., 2018).
Complexes with Metal Ions
- The formation of complexes between 1,3,4-thiadiazole derivatives and various metal ions like cobalt, nickel, and copper has been explored. These complexes have potential applications in catalysis and material science (Fabretti et al., 1979).
Antimicrobial Agents
- Synthesis and evaluation of compounds like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents have been reported, indicating their potential use in fighting bacterial and fungal infections (Sah et al., 2014).
特性
IUPAC Name |
5-pentan-2-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHNTLTVCFMTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406473 | |
| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
72836-32-9 | |
| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
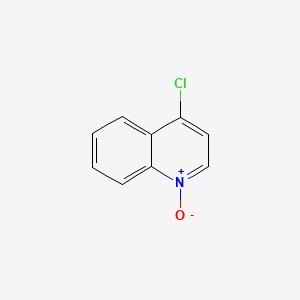

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)
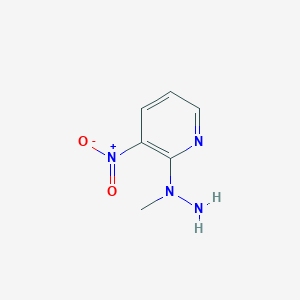

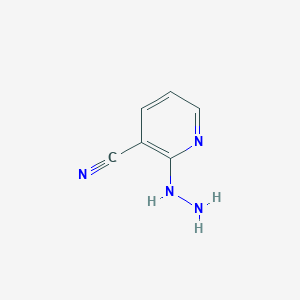
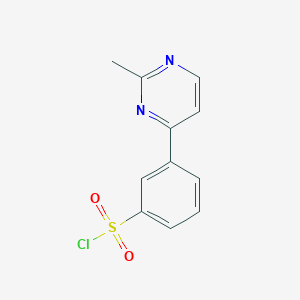


![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)
